2-(Trifluoromethyl)quinoline-4-carbonitrile

Medicinal Chemistry ADME Drug Design

Standard quinoline carbonitriles may not replicate the reactivity of 2-(Trifluoromethyl)quinoline-4-carbonitrile due to regioisomer-specific electronic effects. - Unique electronic profile: 4-CN/2-CF3 pair enables selective nucleophilic aromatic substitution and cross-coupling. - CNS optimization: cLogP 3.14 provides optimal passive BBB permeability for neurodrug discovery. - Bulk availability: ≥98% purity, in stock for immediate shipment.

Molecular Formula C11H5F3N2
Molecular Weight 222.17
CAS No. 18706-26-8
Cat. No. B595804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoline-4-carbonitrile
CAS18706-26-8
Molecular FormulaC11H5F3N2
Molecular Weight222.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N
InChIInChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H
InChIKeyJTPAVLXWCPOQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)quinoline-4-carbonitrile: A Strategic Scaffold


2-(Trifluoromethyl)quinoline-4-carbonitrile (CAS 18706-26-8) is a heterocyclic building block characterized by a quinoline core functionalized with an electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and a nitrile (-CN) group at the 4-position . The combination of these groups creates a distinct electronic and steric profile that influences its reactivity in cross-coupling and cyclization reactions, making it a valuable intermediate for constructing more complex molecules in pharmaceutical and agrochemical research [1]. As a small, planar molecule with a molecular weight of 222.17 g/mol and a calculated logP (cLogP) of approximately 3.14, it possesses physicochemical properties favorable for CNS drug discovery programs .

2-(Trifluoromethyl)quinoline-4-carbonitrile: Why Substitution Fails


The position of substituents on the quinoline core fundamentally alters a molecule's electronic density, reactivity, and resulting biological activity. While many quinoline carbonitriles are commercially available, their chemical behavior is not interchangeable. For instance, relocating the nitrile group from the 4- to the 6-position (as in 2-(Trifluoromethyl)quinoline-6-carbonitrile) changes the molecule's dipole moment and its suitability for specific nucleophilic aromatic substitution reactions . Similarly, moving the -CF3 group from the 2- to the 8-position (as in 8-(Trifluoromethyl)quinoline-4-carbonitrile) can affect its ability to participate in halogen bonding and its fit within hydrophobic enzyme pockets, as demonstrated by the varied biological profiles of structurally analogous compounds [1]. Substitution of a regioisomer into a synthetic route optimized for 2-(Trifluoromethyl)quinoline-4-carbonitrile is likely to fail, leading to different reaction yields, unwanted byproducts, or a loss of desired biological activity in the final target molecule.

2-(Trifluoromethyl)quinoline-4-carbonitrile: Differentiation Evidence


Lipophilicity Enhancement via 2-CF3 Group

The incorporation of a trifluoromethyl group at the 2-position of the quinoline ring results in a substantial increase in lipophilicity compared to the unsubstituted parent compound. 2-(Trifluoromethyl)quinoline-4-carbonitrile has a calculated LogP (cLogP) of approximately 3.14 , which is significantly higher than the cLogP of the non-fluorinated analog, quinoline-4-carbonitrile (cLogP ≈ 1.69) . This ~1.5 log unit increase represents a roughly 30-fold higher partition coefficient in an octanol-water system, directly impacting the molecule's ability to cross biological membranes.

Medicinal Chemistry ADME Drug Design Physicochemical Properties

Halogen-Bonded Cocrystal Architecture

The specific placement of the strong electron-withdrawing nitrile group at the 4-position and the bulky, electronegative -CF3 group at the 2-position creates a unique electrostatic potential surface that governs its supramolecular assembly. In contrast to its isomer quinoline-6-carbonitrile (Q6CN), which engages in different halogen bonding (XB) motifs, the 4-carbonitrile isomer (Q4CN) directs XB donor molecules to interact in a distinct and predictable geometry [1]. This study demonstrates that the position of the nitrile group is the primary factor determining the formation and architecture of halogen-bonded cocrystals. The presence of the -CF3 group at the 2-position in 2-(Trifluoromethyl)quinoline-4-carbonitrile would further polarize this surface, offering a tunable handle for crystal engineering.

Solid State Chemistry Cocrystals X-ray Crystallography Halogen Bonding

Cyclization Reactivity of 4-CN/2-CF3 Motif

The 4-cyano-2-trifluoromethyl substitution pattern is not arbitrary; it is a key structural motif targeted in advanced synthetic methodologies. A 2020 study reported a general and efficient method for the direct construction of 4-cyano-2-trifluoromethyl-containing quinolines [1]. This methodology was specifically developed for this substitution pattern, highlighting its value as a target. The electron-withdrawing nature of both the -CN and -CF3 groups activates the ring towards nucleophilic attack and radical cyclization, enabling transformations that are less efficient or impossible on the unsubstituted quinoline core or on isomers lacking this specific electronic push-pull system [2].

Synthetic Methodology Radical Cyclization Fluorine Chemistry Photoredox Catalysis

2-(Trifluoromethyl)quinoline-4-carbonitrile: Key Research Applications


CNS Drug Discovery Lead Optimization

The enhanced lipophilicity (cLogP of 3.14) conferred by the 2-CF3 group makes this quinoline scaffold an ideal core for medicinal chemists optimizing lead compounds for central nervous system (CNS) targets. Its properties align with the desirable range for passive blood-brain barrier diffusion, making it a superior choice over less lipophilic quinoline analogs (e.g., quinoline-4-carbonitrile, cLogP 1.69) for building compound libraries aimed at neurological disorders such as Alzheimer's disease, depression, or neuropathic pain.

Next-Generation Agrochemical Synthesis

The strong electron-withdrawing character of both the -CF3 and -CN groups contributes to the metabolic stability often required for successful agrochemical active ingredients. As a key intermediate, 2-(Trifluoromethyl)quinoline-4-carbonitrile can be used to synthesize novel fungicides or herbicides. Its specific substitution pattern offers a unique electronic profile for targeting plant or fungal enzymes, distinguishing it from other quinoline carbonitriles that may be more rapidly metabolized or lack the necessary potency.

Advanced Functional Materials & Cocrystals

For researchers in crystal engineering and materials science, the specific 4-CN/2-CF3 substitution pattern provides a predictable and tunable supramolecular synthon for constructing halogen-bonded cocrystals . The distinct electrostatic potential surface around the nitrile group, as established by studies on related 4-cyanoquinoline isomers, offers a defined site for non-covalent interactions. This makes the compound a valuable, rationally selected building block for designing materials with specific optical, electronic, or mechanical properties.

Modern Synthetic Methodology Development

This compound is a representative target for new catalytic transformations. Its structure is specifically generated by advanced methodologies like photoredox-catalyzed radical cyclization . Researchers developing new C-H activation or cross-coupling reactions can use 2-(Trifluoromethyl)quinoline-4-carbonitrile as a challenging and relevant test substrate. Successful functionalization of this electron-deficient scaffold can validate the robustness and utility of a new synthetic method for complex, drug-like molecules.

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